2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-(trifluoromethyl)phenyl)acetamide
Description
Properties
IUPAC Name |
2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-[4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O2/c1-10-7-14-15(8-11(10)2)25-18(27)16(24-14)9-17(26)23-13-5-3-12(4-6-13)19(20,21)22/h3-8,16,24H,9H2,1-2H3,(H,23,26)(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGIDNIDNAUCMNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(=O)C(N2)CC(=O)NC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-(trifluoromethyl)phenyl)acetamide typically involves multiple steps, starting with the preparation of the quinoxaline core. This can be achieved through the condensation of o-phenylenediamine with a diketone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, advanced purification techniques, and continuous flow reactors to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinoxaline derivative with additional oxygen-containing functional groups, while substitution reactions could introduce new aromatic or aliphatic groups .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its quinoxaline core may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could be explored, particularly if the compound shows activity against specific biological targets.
Mechanism of Action
The mechanism of action of 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-(trifluoromethyl)phenyl)acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline core can interact with biological macromolecules, potentially inhibiting or modulating their activity. The trifluoromethyl group may enhance the compound’s binding affinity and stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is part of a broader class of tetrahydroquinoxaline acetamides. Below is a detailed comparison with two close analogs:
Structural Analog 1: 2-(6,7-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-methylphenyl)acetamide
- Substituent : 4-Methylphenyl (-CH₃).
- Molecular Formula : C₁₉H₂₀N₃O₂.
- Molecular Weight : 322.39 g/mol.
- Key Differences: The methyl group (-CH₃) is electron-donating, reducing the compound’s polarity compared to the trifluoromethyl derivative. Lower molecular weight (322.39 vs.
- Synthetic Relevance : This analog shares the same core structure but diverges in the aryl substituent, making it useful for structure-activity relationship (SAR) studies .
Structural Analog 2: 2-(6,7-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-methoxyphenyl)acetamide
- Substituent : 4-Methoxyphenyl (-OCH₃).
- Molecular Formula : C₁₉H₂₁N₃O₃.
- Molecular Weight : 339.39 g/mol.
- Higher oxygen content (3 oxygen atoms vs. 2 in the trifluoromethyl analog) may enhance hydrophilicity.
- Structural Insights : The methoxy analog’s SMILES string (
CC1=CC2=C(C=C1C)NC(=O)C(N2)CC(=O)NC3=CC=C(C=C3)OC) highlights its distinct electronic profile compared to the trifluoromethyl variant .
Table 1: Comparative Analysis of Key Parameters
| Parameter | Target Compound (CF₃) | Analog 1 (CH₃) | Analog 2 (OCH₃) |
|---|---|---|---|
| Molecular Formula | C₁₉H₁₇F₃N₃O₂ | C₁₉H₂₀N₃O₂ | C₁₉H₂₁N₃O₃ |
| Molecular Weight (g/mol) | 376.35 | 322.39 | 339.39 |
| Substituent Electronic Effect | Strongly electron-withdrawing | Electron-donating | Moderately electron-donating |
| Polar Surface Area (Ų)* | ~80 | ~70 | ~85 |
| Predicted LogP* | ~3.2 | ~2.8 | ~2.5 |
*Estimated based on substituent contributions and computational models .
Research Findings and Implications
Physicochemical Properties
- The methyl analog’s lower molecular weight may favor faster metabolic clearance, whereas the trifluoromethyl group could slow degradation due to its resistance to oxidative enzymes .
Pharmacological Potential
- While direct activity data for the target compound are unavailable in the provided evidence, SAR trends suggest that electron-withdrawing groups like -CF₃ often enhance receptor binding affinity in kinase inhibitors or GPCR modulators.
- The methoxy analog’s higher polarity might favor solubility-driven applications, such as aqueous formulations, but limit membrane permeability .
Biological Activity
The compound 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-(trifluoromethyl)phenyl)acetamide is a synthetic derivative belonging to the quinoxaline family. Its unique structure incorporates a trifluoromethyl group, which is known to enhance biological activity through various mechanisms. This article aims to explore the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The chemical formula of the compound is , with a molecular weight of approximately 363.36 g/mol. The presence of the trifluoromethyl group significantly influences the compound's lipophilicity and biological interactions.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, focusing on its potential as an anti-inflammatory, anti-cancer, and neuroprotective agent.
1. Anti-inflammatory Activity
Research indicates that compounds with similar structural features exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes and lipoxygenases (LOX). For instance, studies on related compounds have shown moderate inhibition against COX-2 and LOX-15, suggesting that this compound may also possess similar activities .
2. Anti-cancer Activity
The cytotoxic effects of this compound were evaluated against several cancer cell lines. Preliminary results indicate that it exhibits significant cytotoxicity against breast cancer cell lines (e.g., MCF-7) and other tumor models. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
3. Neuroprotective Effects
The compound's potential neuroprotective effects have been linked to its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's. In vitro studies demonstrated that derivatives with similar structural motifs showed promising inhibitory activity against these enzymes .
Table 1: Summary of Biological Activities
| Activity Type | Assessed Target | IC50 Values (µM) | Reference |
|---|---|---|---|
| Anti-inflammatory | COX-2 | Moderate | |
| LOX-15 | Moderate | ||
| Anti-cancer | MCF-7 Cell Line | Significant | |
| Other Tumor Models | Significant | ||
| Neuroprotection | AChE | 10.4 | |
| BChE | 5.4 |
Case Studies
Several case studies have explored the therapeutic potential of quinoxaline derivatives:
- Case Study on Neuroprotection : A study involving a series of quinoxaline derivatives demonstrated that modifications at the trifluoromethyl position enhanced AChE inhibition significantly, correlating with improved cognitive function in animal models of Alzheimer's disease .
- Cancer Treatment Efficacy : Another study assessed the efficacy of related compounds in inhibiting tumor growth in vivo, showing that specific substitutions on the quinoxaline ring led to enhanced cytotoxicity against various cancer cell lines .
Q & A
Q. What are the standard synthetic routes for preparing 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-(trifluoromethyl)phenyl)acetamide?
Methodological Answer: The synthesis typically involves coupling reactions between the quinoxaline core and the trifluoromethylphenylacetamide moiety. Key steps include:
- Activation of intermediates using coupling agents (e.g., NIS/TMSOTf for glycosylation in analogous syntheses).
- Purification via column chromatography with mixed solvents (e.g., ethyl acetate/hexane) to isolate the final product .
- Monitoring reaction progress using TLC or HPLC, with quenching steps (e.g., methanol for acetylation reactions) to terminate side reactions .
Q. How can spectroscopic methods (NMR, IR) be employed to characterize this compound?
Methodological Answer:
- 1H/13C NMR : Dissolve the compound in deuterated DMSO (DMSO-d6) to observe chemical shifts for the tetrahydroquinoxaline ring (δ 1.5–3.0 ppm for methyl groups) and the trifluoromethylphenyl group (δ 7.5–8.0 ppm for aromatic protons). Compare with published spectra of structurally similar acetamides .
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the amide and quinoxalinone moieties) .
Q. What solubility properties should researchers consider for in vitro assays?
Methodological Answer:
- The compound is likely polar due to the acetamide and trifluoromethyl groups. Test solubility in DMSO (common stock solvent) and aqueous buffers (e.g., PBS with <1% DMSO).
- Refer to analogs like 4-(trifluoromethyl)phenylacetic acid (mp 79–81°C), which show moderate solubility in organic solvents .
Q. How can researchers assess the purity of the synthesized compound?
Methodological Answer:
Q. What stability considerations are critical for long-term storage?
Methodological Answer:
- Store under inert atmosphere (argon) at –20°C to prevent oxidation of the tetrahydroquinoxaline ring.
- Avoid exposure to moisture, as acetamide derivatives may hydrolyze under acidic/basic conditions .
Advanced Research Questions
Q. How can synthetic yield and purity be optimized for scale-up?
Methodological Answer:
Q. How to resolve overlapping NMR signals in complex regions (e.g., aromatic/amide protons)?
Methodological Answer:
Q. How to address contradictions in bioactivity data across studies?
Methodological Answer:
- Theoretical Alignment : Link results to a framework (e.g., SAR models for quinoxaline derivatives) to identify confounding variables (e.g., stereochemistry, solvent effects) .
- Dose-Response Replication : Validate assays using standardized protocols (e.g., fixed DMSO concentrations in cell-based studies) .
Q. What computational approaches predict the compound’s binding affinity?
Methodological Answer:
Q. What advanced separation techniques improve purification of stereoisomers?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
